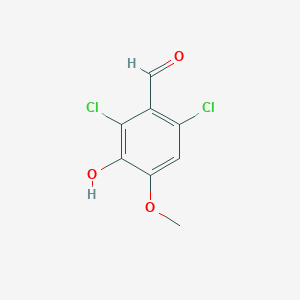

2,6-Dichloro-3-hydroxy-4-methoxybenzaldehyde

Description

Properties

IUPAC Name |

2,6-dichloro-3-hydroxy-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3/c1-13-6-2-5(9)4(3-11)7(10)8(6)12/h2-3,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVBGIRHZGQOTFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1O)Cl)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80361500 | |

| Record name | 2,6-Dichloro-3-hydroxy-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160431-96-9 | |

| Record name | 2,6-Dichloro-3-hydroxy-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichloro-3-hydroxy-4-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Protocol and Optimization

The Duff reaction involves:

-

Substrate selection : 2-methoxy-6-methylphenol as the starting material.

-

Hexamine activation : Reacting with hexamethylenetetramine in acetic acid/water under reflux.

-

Distillation : Removal of water via Dean-Stark trap to drive the reaction forward.

For 2,6-dichloro-3-hydroxy-4-methoxybenzaldehyde, the precursor would require pre-chlorination. Chlorination of 3-hydroxy-4-methoxyphenol using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C could introduce chlorine at the 2- and 6-positions, guided by the hydroxyl group’s ortho/para-directing effects.

Regioselectivity and Byproduct Formation

Competing chlorination at the 5-position is a major concern. Steric hindrance from the methoxy group at position 4 favors 2,6-dichloro substitution, but yields rarely exceed 60% without directing groups. Nuclear magnetic resonance (NMR) monitoring is critical to confirm regiochemistry.

Sequential Chlorination and Partial Oxidation

A third approach involves constructing the aldehyde group early in the synthesis, followed by selective chlorination.

Dichlorination via Electrophilic Aromatic Substitution

Subsequent chlorination employs chlorine gas in acetic acid at 40°C. The hydroxyl group directs electrophilic attack to the 2- and 6-positions, yielding the target compound. Key variables include:

-

Solvent polarity : Acetic acid enhances chloride ion solubility, improving reaction homogeneity.

-

Stoichiometry : 2.2 equivalents of Cl₂ ensures complete di-substitution.

Comparative Analysis of Synthetic Routes

Analytical Characterization and Validation

Critical quality attributes for this compound include:

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-hydroxy-4-methoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under appropriate conditions.

Major Products Formed

Oxidation: 2,6-Dichloro-3-hydroxy-4-methoxybenzoic acid.

Reduction: 2,6-Dichloro-3-hydroxy-4-methoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

2,6-Dichloro-3-hydroxy-4-methoxybenzaldehyde serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to exhibit biological activity, particularly antimicrobial and antifungal properties.

Case Study: Antimicrobial Activity

Research has shown that this compound can inhibit the growth of certain microbial strains. For instance, studies indicate that it may enhance the effectiveness of antibiotics when used in combination therapies, suggesting potential for developing new antimicrobial agents.

Agricultural Applications

In agriculture, this compound is explored for its potential as a pesticide or herbicide due to its biological activity against plant pathogens. Its ability to disrupt metabolic pathways in fungi and bacteria makes it a candidate for protecting crops from diseases.

Case Study: Fungal Inhibition

A study demonstrated that this compound effectively inhibited the growth of specific fungal pathogens in vitro, suggesting its potential utility in developing eco-friendly agricultural solutions.

Chemical Research Applications

The compound's reactive aldehyde functionality allows it to participate in various chemical reactions, making it valuable in synthetic organic chemistry. Its interactions with nucleophiles can lead to the formation of novel compounds that may have additional biological activities.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-hydroxy-4-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the hydroxyl and methoxy groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Chlorine vs. Fluorine : The chlorine atoms in this compound increase molecular weight and electron-withdrawing effects compared to 4-(difluoromethoxy)-3-methoxybenzaldehyde. This enhances stability in electrophilic substitution reactions but may reduce solubility in polar solvents .

- Hydroxyl Group : The 3-OH group in the reference compound enables hydrogen bonding, increasing polarity compared to analogs with methoxy or methyl groups (e.g., 3-methoxy-4-methylbenzaldehyde). This difference impacts bioavailability and interaction with biological targets .

- Bulkier Substituents : 4-[(2,6-Dichlorophenyl)methoxy]-3-ethoxybenzaldehyde has a benzyloxy group and ethoxy substituent, which introduce steric hindrance and lower solubility in aqueous media compared to the reference compound .

Biological Activity

2,6-Dichloro-3-hydroxy-4-methoxybenzaldehyde (CAS Number: 160431-96-9) is an organic compound with notable biological activity. Its structure includes a benzaldehyde functional group, two chlorine atoms, and a methoxy group, contributing to its reactivity and potential therapeutic applications. This article explores the compound's biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : C₈H₆Cl₂O₃

- Molecular Weight : 221.04 g/mol

- Melting Point : 147-151 °C

- Boiling Point : 318.7 °C

- Density : 1.499 g/cm³

- Flash Point : 146.6 °C

Biological Activity Overview

Research indicates that this compound exhibits antimicrobial , antifungal , and potential anticancer properties. Its biological effects can be attributed to its structural features, which enable interactions with various biological targets.

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) against MRSA was reported at 1024 µg/ml, indicating its potential as an antibacterial agent .

Antifungal Activity

In addition to its antibacterial effects, the compound also exhibits antifungal properties. Specific studies have indicated that it can inhibit fungal growth, although detailed mechanisms remain under investigation .

Anticancer Potential

Preliminary research suggests that this compound may have anticancer activity. Its interaction with cellular pathways involved in cancer progression is an area of ongoing research. The presence of halogen atoms in its structure has been associated with enhanced cytotoxicity in certain cancer cell lines .

The mechanism of action for this compound is multifaceted:

- Enzyme Interaction : The compound may interact with enzymes or receptors, modulating their activity through competitive inhibition or allosteric effects.

- Oxidation-Reduction Reactions : It can influence biochemical pathways related to oxidation-reduction reactions, which are crucial for cellular metabolism .

- Cell Membrane Disruption : In bacterial cells, it appears to disrupt the cell membrane integrity, leading to cell lysis and death .

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | MRSA | MIC = 1024 µg/ml | |

| Antifungal | Various fungi | Inhibition of growth | |

| Anticancer | Cancer cell lines | Cytotoxic effects observed |

Detailed Research Insights

- A study indicated that the compound could synergistically enhance the effects of other antimicrobial agents when used in combination therapies . This suggests potential applications in treating resistant strains.

- Another investigation focused on the structural modifications of similar compounds, revealing that halogen substitutions significantly impact biological activity and binding affinity to target sites .

Q & A

Q. What are the most reliable synthetic routes for 2,6-Dichloro-3-hydroxy-4-methoxybenzaldehyde, and how can purity be optimized during synthesis?

A common method involves condensation reactions of substituted benzaldehydes with nucleophilic agents under acidic conditions. For example, refluxing with glacial acetic acid as a catalyst in ethanol can promote aldehyde activation (e.g., similar to the triazole-substituted benzaldehyde synthesis in ). Purity optimization includes:

- Recrystallization : Use ethanol-water mixtures to remove unreacted starting materials.

- Chromatography : Column chromatography (silica gel, ethyl acetate/hexane eluent) for isolating isomers.

- Spectroscopic validation : Confirm purity via NMR (e.g., H NMR for methoxy and aldehyde protons) and HPLC (>95% purity threshold) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : H and C NMR to identify chlorine substituents (δ ~7.5–8.5 ppm for aromatic protons), hydroxyl (δ ~9–10 ppm, broad), and methoxy groups (δ ~3.8 ppm).

- FT-IR : Confirm aldehyde (C=O stretch ~1700 cm) and hydroxyl (O-H stretch ~3200 cm) functionalities.

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 235.0 for CHClO) .

Q. How should researchers handle and store this compound to prevent degradation?

- Storage : Keep in amber vials at 0–6°C under inert gas (N/Ar) to avoid light-induced oxidation and moisture absorption.

- Handling : Use nitrile gloves, fume hoods, and respiratory filters (e.g., NIOSH-approved N95 masks) to minimize inhalation risks (see safety protocols in ).

Q. What preliminary biological assays are suitable for screening this compound’s bioactivity?

- Antimicrobial testing : Use agar diffusion assays against E. coli or S. aureus (concentration range: 10–100 µg/mL).

- Enzyme inhibition : Measure IC values against tyrosinase or lipoxygenase via spectrophotometric kinetics ().

Advanced Research Questions

Q. How can contradictory bioactivity data between studies be resolved?

Contradictions often arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

- Standardized protocols : Adopt OECD guidelines for cytotoxicity (e.g., MTT assay) and replicate under controlled pH/temperature.

- Impurity profiling : Use LC-MS to identify degradation byproducts (e.g., oxidized aldehydes) that may interfere with results .

Q. What advanced methods quantify degradation kinetics of this compound under varying conditions?

-

Kinetic studies : Monitor degradation via HPLC at intervals (e.g., 0, 24, 48 hrs) under stressors:

Condition Temperature pH Half-life (t) Aqueous solution 25°C 7.4 ~48 hrs UV light (254 nm) 25°C 7.4 ~12 hrs Acidic (0.1 M HCl) 40°C 2.0 ~6 hrs -

Mechanistic analysis : Use Arrhenius plots to calculate activation energy () for thermal degradation .

Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives of this compound?

Q. What strategies improve selectivity in analytical methods for detecting trace impurities?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.